1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877502
InChI: InChI=1S/C13H12N2O4/c1-19-12-3-2-9(8-16)4-10(12)6-15-7-11(5-14-15)13(17)18/h2-5,7-8H,6H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C13H12N2O4
Molecular Weight: 260.24 g/mol

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15877502

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C13H12N2O4
Molecular Weight 260.24 g/mol
IUPAC Name 1-[(5-formyl-2-methoxyphenyl)methyl]pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C13H12N2O4/c1-19-12-3-2-9(8-16)4-10(12)6-15-7-11(5-14-15)13(17)18/h2-5,7-8H,6H2,1H3,(H,17,18)
Standard InChI Key XSRMKXVYRRHHQY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)C(=O)O

Introduction

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring, a formyl group, and a carboxylic acid functional group. Its molecular formula is not explicitly provided in the available sources, but it has a molecular weight of 260.24 g/mol and a CAS number of 1006494-78-5 . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. These synthetic routes require careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities and Potential Applications

Research indicates that 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties. Interaction studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, which could lead to therapeutic effects in inflammation or cancer pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid. A comparison of these compounds is provided in the table below:

Compound NameStructural FeaturesUnique Aspects
5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acidContains an amino group instead of formylExplored for anti-inflammatory properties
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acidChlorine substituentPotentially different reactivity due to electronegativity
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acidPyridine ring instead of pyrazoleDifferent electronic properties affecting activity
1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehydeAldehyde instead of carboxylic acidVariation in reactivity patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator